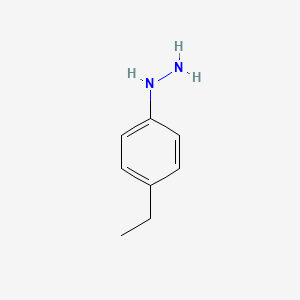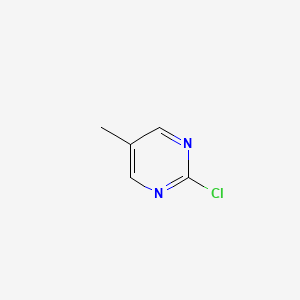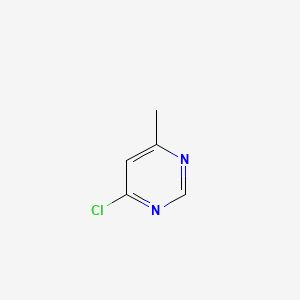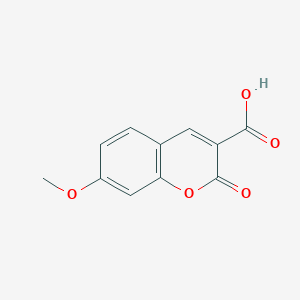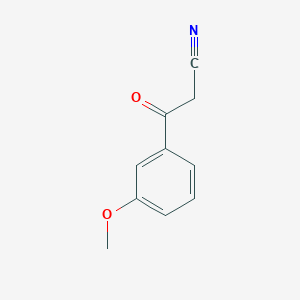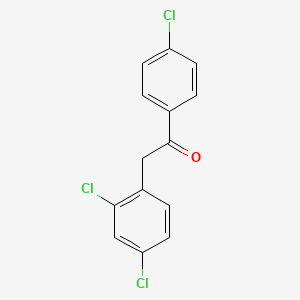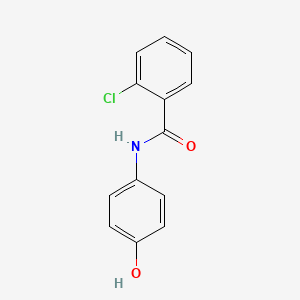
6-Chloro-4-methylquinolin-2(1H)-one
説明
6-Chloro-4-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 6-Chloro-4-methylquinolin-2(1H)-one involves the use of polyphosphoric acid . The reaction is carried out at 95.0℃ for 2.5 hours . After the reaction is complete, the mixture is cooled to room temperature and poured into ice water. The solution is then adjusted to pH = 7 with sodium hydroxide and filtered to give a white solid .Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-4-methyl-2(1H)-quinolinone . The InChI code is 1S/C10H8ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
6-Chloro-4-methylquinolin-2(1H)-one is a solid at room temperature . It has a molecular weight of 193.63 . The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 379.3±42.0 °C at 760 mmHg . The compound is soluble, with a solubility of 0.311 mg/ml .科学的研究の応用
Pharmacology: Potential Therapeutic Agent Synthesis
6-Chloro-4-methylquinolin-2(1H)-one may serve as a precursor in the synthesis of various therapeutic agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential antibacterial, antiviral, or anticancer properties. The compound’s ability to interact with biological targets can be explored through various pharmacological studies .
Material Science: Advanced Material Development
In material science, this compound could be utilized in the development of organic semiconductors due to its conjugated system. The presence of a chloro group may allow for further functionalization, potentially leading to materials with novel electronic or photonic properties .
Chemical Synthesis: Building Block for Heterocyclic Compounds
6-Chloro-4-methylquinolin-2(1H)-one is a valuable building block in chemical synthesis. It can be used to construct complex heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals. Its reactivity can be harnessed to create diverse molecular architectures .
Analytical Chemistry: Chromatographic Studies
This compound’s unique structure makes it suitable for use as a standard in chromatographic analysis, helping to identify or quantify similar compounds in mixtures. Its well-defined peaks in HPLC or LC-MS can provide reliable reference points for analytical chemists .
Biochemistry Research: Enzyme Interaction Studies
In biochemistry, researchers can investigate the interaction of 6-Chloro-4-methylquinolin-2(1H)-one with various enzymes. This can provide insights into enzyme mechanisms and help in the design of enzyme inhibitors or activators that could have therapeutic applications .
Environmental Applications: Pollutant Degradation Research
The environmental fate of 6-Chloro-4-methylquinolin-2(1H)-one can be studied to understand its degradation pathways and potential impact on ecosystems. Research in this area could lead to the development of bioremediation strategies or the assessment of its suitability as an environmentally benign alternative to more harmful chemicals .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
6-chloro-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMIYHVFVPSLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345679 | |
| Record name | 6-Chloro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2585-04-8 | |
| Record name | 6-Chloro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



